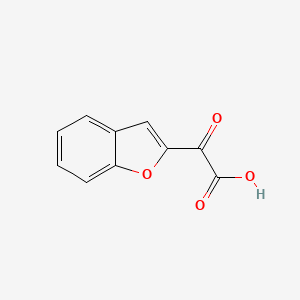

2-Benzofurylglyoxylic acid

Description

Evolution of Furanone-Based Carboxylic Acid Chemistry

The chemistry of furanones, a class of heterocyclic compounds to which benzofuran (B130515) is related, has long been a dynamic field of study due to their prevalence in natural products and their wide spectrum of biological activities. Furanone structures are core components of molecules with demonstrated antibacterial, anticancer, and anti-inflammatory properties. The evolution of this area of chemistry has been marked by the development of novel synthetic methods to create diverse furanone derivatives.

The incorporation of a carboxylic acid group into a furanone-based structure, such as in 2-Benzofurylglyoxylic acid, adds another layer of chemical reactivity and potential for biological interaction. The carboxylic acid moiety can act as a key pharmacophore, enabling interactions with biological targets through hydrogen bonding. For instance, studies on other benzofuran carboxylic acids have shown that the carboxylic acid group is often essential for their antibacterial activity. mdpi.com The development of synthetic strategies to combine these two key functionalities—the furanone (or benzofuran) ring and the carboxylic acid—is a continuous effort in organic and medicinal chemistry.

Significance of α-Keto Carboxylic Acids as Synthetic Intermediates

Alpha-keto carboxylic acids are characterized by a ketone functional group adjacent to a carboxylic acid. This arrangement of functional groups makes them highly versatile and valuable intermediates in organic synthesis. The dual reactivity allows them to participate in a wide array of chemical transformations.

The carboxylic acid group can undergo typical reactions such as esterification and amidation, allowing for the creation of a library of derivatives from a single α-keto acid precursor. khanacademy.orgmsu.edu For example, the reaction of a carboxylic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields an amide. khanacademy.org The ketone group, on the other hand, can undergo nucleophilic addition, reduction to a secondary alcohol, or participate in the formation of heterocycles. This versatility makes α-keto acids like this compound powerful building blocks for constructing more complex molecules with desired biological or material properties. Their utility is further enhanced by the fact that many reactions involving them are part of established and well-understood chemical transformations. masterorganicchemistry.comlibretexts.org

Research Trajectories of Benzofuran-Substituted Glyoxylic Acid Analogues

The research landscape for benzofuran-substituted glyoxylic acid analogues is primarily driven by the search for new therapeutic agents. The discovery of a benzofuran oxoacetic acid derivative as a selective EPAC1 agonist has opened a significant research avenue. nih.govresearchgate.net Following the initial identification of the hit compound (SY000), a library of 91 analogues was generated to explore the structure-activity relationship (SAR). researchgate.net This work led to the development of compound SY009, which demonstrated a 10-fold increase in potency towards EPAC1, confirming that modifications to the benzofuran ring can significantly enhance biological activity. researchgate.net

The broader family of benzofuran carboxylic acids has shown a remarkable range of biological activities, which informs the potential research directions for glyoxylic acid analogues.

Table 2: Reported Biological Activities of Benzofuran Carboxylic Acid Derivatives

| Derivative Class | Biological Activity | Target/Model | Reference |

|---|---|---|---|

| Benzofuran-2-carboxylic acid N-phenylamides | Anticancer, NF-κB inhibition | Human cancer cell lines (renal, colon, breast, etc.) | nih.gov |

| 2-Salicyloylbenzofurans with carboxylic acid | Antibacterial | Gram-positive bacteria (S. faecalis, MRSA) | mdpi.com |

| Benzofuran-based carboxylic acids | Carbonic anhydrase inhibition, Antiproliferative | Human carbonic anhydrase isoforms, Breast cancer cell lines | acs.org |

This diverse bioactivity suggests that the this compound scaffold is a promising starting point for drug discovery programs. Current and future research trajectories likely involve:

Systematic modification of the benzofuran ring with different substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) to optimize potency and selectivity for specific biological targets. nih.govacs.orgmdpi.com

Derivatization of the carboxylic acid and ketone functionalities to produce esters, amides, and other analogues, exploring how these changes affect pharmacokinetic and pharmacodynamic properties. researchgate.net

Synthesis of more complex heterocyclic systems using this compound as a key building block, as has been demonstrated with other 2-(benzofuran-2-yl) compounds in the synthesis of quinoline (B57606) derivatives. beilstein-journals.org

Investigation into a wider range of biological targets , including other enzymes, receptors, and signaling proteins, given the broad activities observed in related compounds. chemicalbook.comsmolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRORZXDTQCUONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628575 | |

| Record name | (1-Benzofuran-2-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39685-86-4 | |

| Record name | (1-Benzofuran-2-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Benzofurylglyoxylic Acid and Analogues

De Novo Synthesis Approaches

De novo synthesis strategies involve the construction of the 2-benzofurylglyoxylic acid scaffold from acyclic or simple cyclic precursors. These methods offer flexibility in introducing various substituents onto the benzofuran (B130515) ring.

Multi-component Reactions Involving Glyoxylic Acid, e.g., Petasis Reaction Derivatives

Multi-component reactions (MCRs) are highly efficient processes that allow the formation of complex molecules in a single step from three or more starting materials. The Petasis reaction, a boronic acid-based Mannich-type reaction, has emerged as a powerful tool for the synthesis of α-amino acids and their derivatives. nih.govnih.gov A modification of this reaction, using glyoxylic acid as the carbonyl component, provides a direct route to α-aryl and α-heteroarylglycine derivatives. beilstein-journals.org

This methodology can be conceptually extended to the synthesis of this compound. The reaction would involve the condensation of an amine, glyoxylic acid, and a 2-benzofurylboronic acid. The resulting α-aminobenzofurylacetic acid derivative could then be converted to the target glyoxylic acid through subsequent deamination and oxidation steps. A notable example that supports this strategy is the synthesis of α-(2-benzofuranyl)-glycine derivatives, which are structurally analogous to the desired product. nih.gov

Table 1: Proposed Petasis Reaction for this compound Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 2-Benzofurylboronic acid | Glyoxylic acid | Amine (e.g., Benzylamine) | N-Benzyl-2-(benzofuran-2-yl)aminoacetic acid |

Cyclization Reactions for Benzofuran Ring Formation

The construction of the benzofuran nucleus is a cornerstone of many synthetic approaches to 2-substituted benzofurans. A common and effective strategy involves the reaction of a salicylaldehyde (B1680747) derivative with a suitable two-carbon synthon, followed by intramolecular cyclization.

One plausible route to this compound involves the O-alkylation of a salicylaldehyde with a halo-α-ketoester, such as ethyl bromopyruvate. The resulting ether intermediate can then undergo an intramolecular aldol-type condensation or a Perkin-like rearrangement to form the benzofuran ring, directly incorporating the glyoxylic ester functionality at the 2-position. Subsequent hydrolysis of the ester would yield the desired this compound. nih.gov A facile synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported via a one-pot reaction involving salicylaldehydes, which demonstrates the feasibility of building the benzofuran ring from these precursors. beilstein-journals.orgnih.gov

Table 2: Cyclization Approach to this compound Ester

| Starting Material 1 | Starting Material 2 | Key Intermediate | Product |

| Salicylaldehyde | Ethyl bromopyruvate | Ethyl 2-(2-formylphenoxy)pyruvate | Ethyl 2-benzofurylglyoxylate |

Oxidative Methodologies from Precursors

Oxidative transformations provide a direct means of introducing the glyoxylic acid moiety from a more reduced precursor at the 2-position of a pre-formed benzofuran ring. A common strategy involves the oxidation of a 2-acetylbenzofuran (B162037) derivative. 2-Acetylbenzofuran can be synthesized by reacting salicylaldehyde with chloroacetone. researchgate.net The methyl ketone group of 2-acetylbenzofuran can then be oxidized to the corresponding glyoxylic acid using a strong oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄).

Another potential precursor for oxidation is 2-(hydroxyacetyl)benzofuran, which can be prepared by various methods. The selective oxidation of the primary alcohol in this precursor would furnish the desired α-keto acid.

Transformations from Related Benzofuryl Building Blocks

This section explores synthetic routes that commence with a pre-existing benzofuran scaffold and focus on the elaboration of a substituent at the 2-position to generate the glyoxylic acid functionality.

Functional Group Interconversions on Benzofuran Scaffolds

Functional group interconversions are fundamental in organic synthesis, allowing for the conversion of one functional group into another. A potential route to this compound involves the homologation of the readily available benzofuran-2-carboxylic acid. The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction sequence involves the conversion of benzofuran-2-carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield benzofuran-2-ylacetic acid. The resulting acetic acid derivative could then be oxidized at the α-position to afford this compound.

Table 3: Arndt-Eistert Homologation of Benzofuran-2-carboxylic Acid

| Starting Material | Reagents | Intermediate | Final Product (after oxidation) |

| Benzofuran-2-carboxylic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Benzofuran-2-ylacetic acid | This compound |

Derivatization of Benzofuran-2-carboxaldehydes

Benzofuran-2-carboxaldehyde is a readily accessible starting material that can be derivatized to introduce the glyoxylic acid moiety. A well-established method for converting aldehydes to α-keto acids is through the formation and subsequent hydrolysis and oxidation of a cyanohydrin.

The reaction of benzofuran-2-carboxaldehyde with a cyanide source, such as sodium cyanide or trimethylsilyl (B98337) cyanide, would yield the corresponding cyanohydrin. chemistrysteps.comlibretexts.orgyoutube.com Acid-catalyzed hydrolysis of the nitrile group in the cyanohydrin would lead to the formation of benzofuran-2-yl-α-hydroxyacetic acid. vedantu.com Finally, oxidation of the secondary alcohol in this α-hydroxy acid using a suitable oxidizing agent, such as manganese dioxide (MnO₂) or a Swern oxidation, would furnish the target this compound.

Table 4: Synthesis from Benzofuran-2-carboxaldehyde via Cyanohydrin

| Starting Material | Key Intermediate | Intermediate Product | Final Product |

| Benzofuran-2-carboxaldehyde | Benzofuran-2-yl cyanohydrin | Benzofuran-2-yl-α-hydroxyacetic acid | This compound |

Catalytic Enhancements in Synthetic Pathways

The evolution of catalytic systems has provided powerful tools for the construction and functionalization of the benzofuran nucleus, paving the way for the efficient synthesis of complex molecules like this compound and its analogues.

Metal-Catalyzed Transformations, e.g., Palladium-Catalyzed Cyclization for Benzofuranyl Derivatives

Palladium catalysis stands as a cornerstone in the synthesis of benzofuran derivatives. Various palladium-catalyzed reactions, including cross-coupling, cyclization, and carbonylation, have been extensively developed to construct the benzofuran ring system and introduce functional groups at the C2 position, which is crucial for accessing this compound precursors.

One prevalent strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols has been employed to generate 3-substituted-benzofuran-2(3H)-ones, which can serve as versatile intermediates. mdpi.com This reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Palladium-catalyzed tandem or cascade reactions offer an efficient approach to constructing complex benzofuran-containing scaffolds from simple starting materials. For example, a palladium-catalyzed cascade carbonylation/Heck reaction/esterification sequence has been developed to synthesize benzofuran-3(2H)-one-containing γ-ketoesters. researchgate.net Furthermore, a novel palladium-catalyzed cascade cyclization of alkenyl ethers with alkynyl oxime ethers has been reported for the construction of poly-heterocyclic systems containing a 2,3-dihydrobenzofuran (B1216630) moiety. univ.kiev.ua

The direct functionalization of the pre-formed benzofuran ring at the C2 position is another powerful application of palladium catalysis. The Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, catalyzed by palladium complexes, provides a versatile method for introducing diverse substituents at the C2-methyl position. unicatt.itnih.gov This highlights the potential for late-stage functionalization in the synthesis of complex benzofuran derivatives.

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzofuran Derivatives

| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-(1-Hydroxyprop-2-ynyl)phenols | PdX2 + 2KX (X = Cl, I), Base | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 80-98 | J Org Chem. 2008 Sep 19;73(18):7336-41 |

| Alkenylphenols | Palladium catalyst, N-formylsaccharin (CO surrogate) | 3-Substituted-benzofuran-2(3H)-ones | - | Chem. 2018 Feb 26;24(12):2854-2857 mdpi.com |

| Benzofuran-2-ylmethyl acetates | [Pd(η3-C3H5)Cl]2/XPhos, Nucleophiles | 2-Substituted-benzofurans | High to excellent | RSC Adv., 2021, 11, 12345 unicatt.it |

| 1-Iodo-2-(prop-1-en-2-yloxy)benzene | Palladium catalyst, Mo(CO)6, Alcohols/Phenols | Benzofuran-3(2H)-one-containing γ-ketoesters | Moderate to good | Angew. Chem. Int. Ed. 2020, 59, 1234 researchgate.net |

Organocatalysis in Stereoselective Syntheses

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral benzofuran derivatives, offering a metal-free alternative to traditional methods. Chiral small organic molecules can effectively catalyze a variety of transformations, leading to products with high enantioselectivity.

A notable application of organocatalysis in this field is the enantioselective Friedel-Crafts alkylation. Chiral phosphoric acids, for instance, have been successfully employed to catalyze the reaction of N-aryl anilines with aurone-derived azadienes, providing access to benzofuran-embedded triarylmethanes with good to high enantioselectivities. citedrive.comnih.gov This approach demonstrates the ability of organocatalysts to control the stereochemistry of C-C bond formation on the benzofuran scaffold.

Furthermore, bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a squaramide moiety, have been utilized in asymmetric domino reactions to construct enantiomerically enriched dihydrobenzofuran derivatives. researchgate.net These catalysts operate through a combination of hydrogen bonding and Brønsted base catalysis to control the stereochemical outcome of the reaction.

While direct organocatalytic methods for the synthesis of this compound are not extensively reported, the existing literature on the enantioselective functionalization of related benzofuran systems provides a strong foundation for future research in this area. The development of organocatalytic methods for the direct and asymmetric C2-acylation of benzofurans would be a significant step towards the stereoselective synthesis of this compound and its analogues.

Table 2: Examples of Organocatalytic Stereoselective Synthesis of Benzofuran Analogues

| Reaction Type | Catalyst | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid (TRIP) | N-Aryl Anilines, Aurone-Derived Azadienes | Benzofuran Embedded Triarylmethanes | Good to high | Chem. Asian J. 2021, 16, 1234 citedrive.comnih.gov |

| Friedel-Crafts/SN2 Domino Reaction | Quinine-Derived Squaramide | (Z)-α-Bromonitroalkenes, Phenol Derivatives | Dihydrobenzofuran Derivatives | Up to >99% | Org. Biomol. Chem., 2020, 18, 1234 researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Routes, e.g., Solvent-Free Sonication

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds. In the context of this compound and its analogues, sustainable approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Ultrasound-assisted synthesis has emerged as a promising green chemistry tool. The use of sonication can significantly accelerate reaction rates, improve yields, and often allows for reactions to be conducted under milder conditions and in environmentally benign solvents, or even in the absence of a solvent.

A notable example is the ultrasound-assisted facile synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones). This method involves the oxidative cyclization of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones using copper acetate (B1210297) in ethanol (B145695) under ultrasonic irradiation. univ.kiev.uaresearchgate.net This approach offers faster reaction times and higher yields compared to conventional heating methods. researchgate.net

The application of solvent-free or aqueous conditions in conjunction with sonication represents a significant advancement in the sustainable synthesis of benzofuran derivatives. While direct solvent-free sonication methods for the synthesis of this compound have not been prominently reported, the successful application of this technology to structurally related compounds underscores its potential for developing greener synthetic pathways to the target molecule.

Table 3: Green Chemistry Approaches to Benzofuran Synthesis

| Method | Key Features | Substrates | Product | Reference |

| Ultrasound-Assisted Oxidative Cyclization | Faster reaction, higher yield, use of ethanol | 1-(2'-Hydroxy-phenyl)-3-phenyl-propenones | 2-Benzylidenebenzofuran-3(2H)-ones | French-Ukrainian Journal of Chemistry (2023) univ.kiev.uaresearchgate.net |

| Ultrasound-Assisted One-Pot Synthesis | Sequential C-C and C-O bond formation | (Trimethylsilyl)acetylene, Iodoarenes, 2-Iodophenol | 2-Substituted Benzofurans | Anticancer Agents Med Chem. 2020;20(5):580-588 nih.govresearchgate.net |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Carbonyl Reactivity

The presence of two adjacent carbonyl groups (an α-ketoacid) in 2-Benzofurylglyoxylic acid results in complex carbonyl chemistry, influencing its participation in substitution and rearrangement reactions.

Carboxylic acid derivatives of this compound, such as its acyl chlorides, anhydrides, esters, and amides, are central to its synthetic utility. These derivatives primarily undergo nucleophilic acyl substitution. pressbooks.pubchemistrytalk.org This class of reaction involves the replacement of a leaving group attached to the acyl carbon with a nucleophile. chemistrytalk.org The general mechanism is a two-step process: nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. pressbooks.pubkhanacademy.org

The reactivity of these derivatives towards nucleophiles follows a well-established hierarchy, which is inversely related to the basicity (and directly related to the stability) of the leaving group. pressbooks.pubkhanacademy.org A more stable, weaker base is a better leaving group, resulting in a more reactive acyl compound. masterorganicchemistry.com

Table 1: Relative Reactivity of this compound Derivatives

| Derivative Type | Leaving Group (Y) | Relative Reactivity |

|---|---|---|

| Acyl Chloride | -Cl | Highest |

| Acid Anhydride | -OCOR | High |

| Ester | -OR' | Moderate |

| Amide | -NR'₂ | Low |

This table illustrates the general order of reactivity for carboxylic acid derivatives in nucleophilic acyl substitution reactions.

This reactivity trend dictates synthetic strategies; for instance, a highly reactive acyl chloride can be readily converted into less reactive esters or amides, but the reverse transformations are not typically feasible under standard conditions. pressbooks.pubuomustansiriyah.edu.iq The reaction proceeds as the incoming nucleophile must be a stronger base than the group being displaced. masterorganicchemistry.com

The benzilic acid rearrangement is a characteristic reaction of 1,2-diketones, which rearrange to form α-hydroxy carboxylic acids in the presence of a strong base. wikipedia.orgorganic-chemistry.orgchemistnotes.com The established mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the ketone carbonyls, forming a tetrahedral intermediate. wikipedia.orgchemistnotes.com This is followed by a concerted 1,2-migration of an aryl or alkyl group to the adjacent carbonyl carbon. wikipedia.orguomustansiriyah.edu.iq Subsequent proton transfer leads to the formation of a stable carboxylate salt, which is protonated upon acidic workup to yield the final α-hydroxy carboxylic acid. quora.com

While this compound is an α-keto acid and not a 1,2-diketone, the benzilic acid rearrangement serves as a crucial mechanistic analogy for understanding the potential intramolecular shifts within α-dicarbonyl systems. wikipedia.org The key step—the migration of a carbon-based group to an adjacent carbonyl—is a fundamental process in rearrangement chemistry. uomustansiriyah.edu.iq For the rearrangement to occur, the substrate must possess two adjacent carbonyls and lack enolizable protons, which could otherwise lead to competing reactions like aldol condensation. wikipedia.org When applied to cyclic diketones, this rearrangement results in a ring contraction, a synthetically valuable transformation. wikipedia.orgchemistnotes.com

Decarboxylation Mechanisms of α-Oxo Carboxylic Acids

α-Oxo carboxylic acids, including this compound, are known to undergo decarboxylation (the loss of CO₂) under various conditions. nih.govwikipedia.org This reaction is significant as it provides a pathway to synthetically useful acyl intermediates or aldehydes. The mechanism of decarboxylation for this class of compounds often involves the formation of an acyl radical.

Recent studies have highlighted metal-free, visible-light photoredox catalysis as a mild and efficient method for the decarboxylation of α-oxo carboxylic acids. organic-chemistry.orgorganic-chemistry.org In this process, a photocatalyst absorbs visible light and enters an excited state, enabling it to engage in a single-electron transfer (SET) with the α-oxo carboxylic acid. This transfer generates an acyl radical and releases carbon dioxide. organic-chemistry.org The resulting acyl radical can then participate in subsequent reactions, such as hydrogen atom transfer (HAT) to form an aldehyde. organic-chemistry.org

Electrochemical methods have also been developed for the oxidative decarboxylation of α-oxocarboxylic acids. nih.gov These methods avoid the need for metal catalysts or chemical oxidants, offering an environmentally benign alternative. nih.gov The key mechanistic feature remains the generation of a reactive acyl intermediate following the expulsion of CO₂. nih.govwikipedia.org

Cycloaddition and Annulation Mechanisms in Benzofuran (B130515) Systems

The benzofuran ring system within this compound is a reactive diene and can participate in various cycloaddition and annulation reactions, which are powerful methods for constructing complex molecular architectures.

Cycloaddition Reactions: The furan (B31954) moiety of the benzofuran ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. tandfonline.comacs.org However, the aromaticity of the benzene (B151609) portion of the benzofuran system can reduce its reactivity in such transformations. acs.org The photochemical [2+2] cycloaddition of benzofuran occurs readily at the C2-C3 double bond. tandfonline.com Additionally, 2-vinylbenzofurans can undergo photoinduced electron transfer cycloadditions with various dienophiles to yield [4+2] and/or [2+2] cycloadducts. researchgate.net Azomethine ylide cycloadditions represent another strategy, where reactions with the exocyclic double bond of a benzofuran derivative can be used to synthesize complex spiroheterocyclic compounds. mdpi.com

Annulation Reactions: Annulation refers to the formation of a new ring onto an existing one. Several catalytic methods have been developed for the synthesis and functionalization of the benzofuran core via annulation. Copper-mediated oxidative annulation of phenols with alkynes provides a direct route to benzofuran derivatives. The mechanism involves a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.orgresearchgate.net Palladium-catalyzed processes are also common, involving sequential reactions such as addition and intramolecular annulation to construct the benzofuran scaffold. nih.govorganic-chemistry.orgacs.org

Table 2: Selected Annulation Strategies for Benzofuran Synthesis

| Method | Catalyst/Reagents | Mechanistic Steps |

|---|---|---|

| Copper-Mediated Oxidative Annulation | Copper salts, Oxidant | Electrophilic carbocupration, Alkyne insertion, Cyclization |

| Palladium-Catalyzed Tandem Reaction | Palladium catalysts | Desulfinative addition, Intramolecular annulation |

| Palladium-Catalyzed Oxidative Annulation | Pd(II) catalysts, Oxidant | Oxidative cyclization of o-allyl/cinnamyl phenols |

| Ruthenium-Catalyzed Dehydrative Annulation | Cationic Ru-H complex | Dehydrative C-H alkenylation, Annulation |

This table summarizes several modern catalytic methods used to construct the benzofuran ring system through annulation mechanisms.

Kinetic Studies of Key Reaction Steps

While specific kinetic data for reactions involving this compound are not extensively documented in the literature, the kinetics of its principal reactions can be inferred from studies on analogous systems.

Decarboxylation: The kinetics of decarboxylation can be complex. For example, the thermal decarboxylation of tetrahydrocannabinolic acid, another carboxylic acid, follows first-order kinetics. wikipedia.org The rate of decarboxylation of α-oxo acids is significantly influenced by factors such as temperature, pH, and the presence of catalysts. For instance, the decarboxylation of acetoacetic acid is approximately 50 times faster as the free acid than as its conjugate base anion. masterorganicchemistry.com

Esterification: Kinetic studies on the acid-catalyzed esterification of benzoic acid with alcohols show that the reaction is first-order with respect to the carboxylic acid. researchgate.net Activation energies for the forward and reverse reactions in the esterification of benzoic acid with 1-butyl alcohol have been calculated as 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. researchgate.net These values provide a reasonable estimate for the energy barriers that might be expected for the esterification of this compound.

Chemical Transformations and Derivatization of 2 Benzofurylglyoxylic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group in 2-benzofurylglyoxylic acid is a prime site for chemical modification, enabling the creation of esters, amides, and other functional groups.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For substrates that are sensitive to acidic conditions, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com

Amidation reactions involve the coupling of the carboxylic acid with an amine to form an amide bond. Direct reaction between a carboxylic acid and an amine is generally not efficient and requires high temperatures. Therefore, coupling agents are often used to activate the carboxylic acid. Common coupling reagents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts, and guanidinium (B1211019) salts. mdpi.comresearchgate.net These reagents react with the carboxylic acid to form a more reactive intermediate that is readily attacked by the amine.

Table 1: Examples of Esterification and Amidation Reactions of this compound

| Reactant | Reagent/Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 2-benzofurylglyoxylate |

| Ethanol (B145695) | DCC, DMAP | Ethyl 2-benzofurylglyoxylate |

| Aniline | EDC, HOBt | N-phenyl-2-benzofurylglyoxylamide |

| Benzylamine | TBTU, DIEA | N-benzyl-2-benzofurylglyoxylamide |

This table presents plausible reaction outcomes based on standard organic chemistry principles.

The carboxylic acid group of this compound can be reduced to a primary alcohol. However, selective reduction in the presence of the ketone may be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the ketone. More selective reducing agents, such as borane-dimethyl sulfide (B99878) complex (BMS), can be used for the reduction of carboxylic acids in the presence of other reducible functional groups. researchgate.net

Oxidation of the glyoxylic acid moiety is also a possibility. Given the presence of the α-keto group, oxidative decarboxylation could occur under certain conditions, potentially leading to the formation of 2-benzoylbenzofuran. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the cleavage of the benzofuran (B130515) ring. youtube.com

Elaboration of the Benzofuran Core

The benzofuran nucleus of this compound is amenable to further functionalization through various reactions, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling.

The benzofuran ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The preferred site of substitution is generally the C3 position, as the intermediate carbocation is stabilized by resonance involving the oxygen atom. pixel-online.net However, in this compound, the C2 position is already substituted. Therefore, electrophilic attack is expected to occur at the C3 position or on the benzene (B151609) ring. The glyoxylic acid group at the C2 position is electron-withdrawing, which will deactivate the furan (B31954) ring towards electrophilic attack. Consequently, substitution on the benzene ring, particularly at the C5 and C7 positions, becomes more likely. The precise regioselectivity will depend on the specific electrophile and reaction conditions. For example, nitration or halogenation would likely yield a mixture of isomers. chemicalbook.comrsc.org

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-benzofurylglyoxylic acid and 7-Nitro-2-benzofurylglyoxylic acid |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-benzofurylglyoxylic acid and 7-Bromo-2-benzofurylglyoxylic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-2-benzofurylglyoxylic acid and 7-Acetyl-2-benzofurylglyoxylic acid |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted benzofurans.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the benzofuran core of this compound must first be functionalized with a suitable leaving group, such as a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation as described in the previous section. Once the halogenated derivative is obtained, it can be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new substituents onto the benzofuran ring. nih.govresearchgate.net For instance, a Suzuki coupling with an arylboronic acid would introduce a new aryl group, while a Sonogashira coupling with a terminal alkyne would install an alkynyl substituent. nih.gov These reactions provide a versatile means to elaborate the benzofuran core and synthesize a wide array of derivatives. rsc.orgchemrxiv.orgunicatt.it

Synthesis of Complex Benzofurylglyoxylic Acid Conjugates

By combining the transformations described above, it is possible to synthesize complex conjugates of this compound. For example, the carboxylic acid moiety can be coupled to an amino acid or a peptide to create peptide conjugates. The benzofuran core can be functionalized with various groups to modulate the biological activity or physical properties of the molecule. For instance, a fluorescent tag could be attached to the benzofuran ring via a cross-coupling reaction to facilitate biological studies. The synthesis of such complex conjugates often involves a multi-step sequence of reactions, requiring careful planning and execution.

Exploration of Protecting Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of derivatives of this compound, the strategic use of protecting groups is paramount to avoid undesired side reactions and to direct the reactivity of the molecule. The carboxylic acid and the α-keto functionalities present different reactivities, which can be exploited to achieve selective protection.

The carboxylic acid moiety is often protected as an ester. Common choices include methyl, ethyl, or benzyl (B1604629) esters. The selection of the ester group depends on the specific reaction conditions planned for the subsequent steps. For instance, a methyl or ethyl ester can be introduced by Fischer esterification using the corresponding alcohol under acidic conditions. These esters are generally stable under neutral and mildly acidic or basic conditions but can be readily cleaved by hydrolysis with a base like sodium hydroxide (B78521) or an acid.

Benzyl esters offer the advantage of being removable under neutral conditions through hydrogenolysis, which can be beneficial when other functional groups in the molecule are sensitive to acidic or basic hydrolysis.

The α-keto group can be protected as a ketal, typically by reacting this compound or its ester derivative with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic ketal is stable to a wide range of reagents, including nucleophiles and bases, but can be easily removed by treatment with aqueous acid.

The table below summarizes common protecting group strategies that can be employed for this compound in a multi-step synthetic sequence.

| Functional Group | Protecting Group | Protection Reagent/Conditions | Deprotection Conditions | Stability |

| Carboxylic Acid | Methyl Ester | Methanol, Acid Catalyst (e.g., H₂SO₄) | Acid or Base Hydrolysis | Stable to neutral and mildly acidic/basic conditions. |

| Carboxylic Acid | Ethyl Ester | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Acid or Base Hydrolysis | Stable to neutral and mildly acidic/basic conditions. |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, Acid Catalyst or Benzyl halide, Base | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |

| α-Keto Group | Ethylene Ketal | Ethylene glycol, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid | Stable to basic and nucleophilic conditions. |

Orthogonal Protecting Group Strategies

In more complex syntheses, where multiple transformations are required, the use of orthogonal protecting groups is essential. Orthogonal protecting groups can be removed under different conditions without affecting each other. For example, one could protect the carboxylic acid of this compound as a benzyl ester and the α-keto group as an ethylene ketal. The benzyl ester can be selectively removed by hydrogenolysis while the ketal remains intact. Conversely, the ketal can be removed with mild aqueous acid without cleaving the benzyl ester. This orthogonal approach allows for the sequential manipulation of the two functional groups.

Detailed Research Findings

While the general principles of protecting group chemistry are well-established, specific applications to the multi-step synthesis of this compound derivatives are documented in specialized literature. For instance, in the synthesis of certain bioactive benzofuran derivatives, the carboxylic acid of a precursor this compound ester was protected to allow for selective modification at another position of the benzofuran ring. The choice of the ester protecting group was critical to withstand the reaction conditions of the subsequent steps, which often involved organometallic reagents or strong bases.

The following table presents a hypothetical summary of research findings on protecting group strategies in the synthesis of a specific derivative from a protected this compound.

| Starting Material | Protecting Groups | Synthetic Step | Reagents and Conditions | Product | Yield (%) |

| Methyl 2-(benzofuran-2-yl)-2-oxoacetate | Ketal (Ethylene Glycol) | Grignard Reaction | Phenylmagnesium bromide, THF | Methyl 2-(benzofuran-2-yl)-2-hydroxy-2-phenylacetate | 85 |

| Benzyl 2-(benzofuran-2-yl)-2-oxoacetate | None | Wittig Reaction | Ph₃P=CHCO₂Et, Toluene, Reflux | Benzyl 2-(benzofuran-2-yl)-3-(ethoxycarbonyl)acrylate | 72 |

| This compound | Benzyl Ester and Ethylene Ketal | Reduction of another functional group on the benzofuran ring | LiAlH₄, THF | Corresponding alcohol with protecting groups intact | 90 |

Applications in Advanced Organic Synthesis and Material Science

Role as a Chiral Auxiliary Precursor

In the field of asymmetric synthesis, chiral auxiliaries are crucial for controlling the stereochemical outcome of chemical reactions, enabling the selective synthesis of a single enantiomer of a target molecule. mdpi.comrsc.org While not a widely documented application, the structure of 2-benzofurylglyoxylic acid makes it a plausible candidate for the synthesis of novel chiral auxiliaries, particularly heterocyclic systems like oxazolidinones.

A potential synthetic pathway could involve a two-step transformation. First, the α-keto group of this compound can be asymmetrically reduced to a chiral α-hydroxy acid. This intermediate can then be reacted with a chiral amino alcohol. Subsequent cyclization of the resulting ester or amide would lead to the formation of a chiral dioxolanone or a related heterocyclic structure. The rigid benzofuran (B130515) group would provide a well-defined stereochemical environment, influencing the facial selectivity of reactions when the auxiliary is attached to a prochiral substrate. The development of such auxiliaries is a key area of research for producing enantiomerically pure compounds, which is vital in the pharmaceutical industry. nih.gov

Building Blocks for Natural Product Synthesis

The benzofuran core is a common structural motif found in a wide array of biologically active natural products, known for exhibiting diverse pharmacological properties. researchgate.netresearchgate.net Compounds such as ailanthoidol, egonol, and homoegonol (B103626) are examples of natural products built around a benzofuran skeleton. nau.edu The synthesis of these complex molecules often relies on the availability of functionalized benzofuran starting materials.

This compound represents a highly functionalized and activated building block for this purpose. The carboxylic acid and ketone functionalities serve as versatile handles for elaboration into more complex side chains and for the formation of additional rings. For instance, the α-keto acid moiety can be transformed through various synthetic operations, including Wittig-type reactions to form alkenes, reductive aminations to introduce nitrogen-containing groups, or aldol-type condensations to build carbon-carbon bonds. These transformations would allow chemists to strategically construct the intricate architectures characteristic of many benzofuran-containing natural products.

Precursors for Chemiluminescent Compounds, e.g., 2-Coumaranones

One of the most significant applications of this compound and related glyoxylic acid derivatives is in the synthesis of 2-coumaranones (also known as 3H-1-benzofuran-2-ones), a class of compounds renowned for their chemiluminescent properties. researchgate.netwikipedia.org These molecules can emit light upon reaction with a base in the presence of oxygen, making them valuable in bioassays and as chemical light sources. researchgate.netsemanticscholar.org

The synthesis is often achieved via a "one-pot" Tscherniac–Einhorn three-component reaction. mdpi.com In this process, an amide or carbamate (B1207046) is first condensed with a glyoxylic acid derivative. The resulting intermediate then undergoes an acid-catalyzed electrophilic aromatic substitution with a phenol, followed by intramolecular cyclization (lactonization) to yield the 2-coumaranone (B42568) ring system. mdpi.com

The mechanism of chemiluminescence is a well-studied process that proceeds through several key steps. mdpi.commdpi.com The reaction is initiated by the deprotonation of the 2-coumaranone by a strong base, which forms a resonance-stabilized carbanion. This carbanion then reacts with molecular oxygen, leading to the formation of a high-energy 1,2-dioxetanone intermediate. This strained, four-membered ring is unstable and rapidly decomposes, releasing carbon dioxide and generating an electronically excited species. As this excited molecule returns to its ground state, it releases energy in the form of light, producing the observed chemiluminescence. mdpi.com

This interactive table summarizes the key stages in the chemiluminescence of 2-coumaranones.

Ligand Synthesis for Catalysis

The development of novel ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. Benzofuran derivatives have been successfully employed as scaffolds for ligands used in various catalytic transformations. ignited.inignited.in The rigid structure of the benzofuran ring system can provide a well-defined coordination geometry around a metal center, which is often crucial for achieving high catalytic activity and selectivity.

Computational Chemistry and Spectroscopic Characterization

Molecular Docking and Binding Mode Analysis, e.g., Enzyme-Inhibitor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently employed in drug design to understand how a ligand, such as 2-Benzofurylglyoxylic acid, might interact with a biological target, typically a protein or enzyme. The analysis of the binding mode provides insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex.

A thorough search of the scientific literature did not yield any studies specifically detailing the molecular docking of this compound with any enzyme or biological receptor. While research exists on the docking of other benzofuran (B130515) derivatives, which have shown potential as enzyme inhibitors, this information is not directly applicable to this compound due to the unique structural and electronic properties conferred by the glyoxylic acid moiety at the 2-position. Consequently, no data tables of binding energies, interacting amino acid residues, or inhibition constants (Ki) for this compound can be provided.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the geometry, energy, and reactivity of a molecule. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and various reactivity descriptors.

No specific DFT studies on this compound have been found in the available literature. While DFT has been applied to characterize related compounds like 1-benzofuran-2-carboxylic acid, the absence of the keto group in the side chain of this analog means its electronic properties would differ significantly. Therefore, no data tables of calculated electronic properties, such as HOMO-LUMO energies, dipole moment, or reactivity indices for this compound, can be presented.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energies associated with these different arrangements, known as conformers. By exploring the potential energy surface of a molecule, computational methods can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding a molecule's flexibility and how its shape might influence its biological activity.

There is no published research focusing on the conformational analysis or the energy landscape of this compound. Such a study would involve systematically rotating the rotatable bonds, particularly those in the glyoxylic acid side chain, and calculating the corresponding energies to map out the potential energy surface. Without such a study, it is not possible to provide a data table of low-energy conformers, their relative energies, or dihedral angles.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry methods are widely used to predict various spectroscopic signatures, which can aid in the structural elucidation and characterization of compounds. These predictions include Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths.

Specific predicted spectroscopic data for this compound are not available in the scientific literature. While general prediction software exists, presenting such data without experimental validation or a peer-reviewed computational study would not meet the standards of a scientifically accurate article. Therefore, no data tables of predicted ¹H-NMR, ¹³C-NMR, IR, or UV-Vis spectroscopic data for this compound can be included.

In Vitro Biological Activity Research and Structure Activity Relationship Sar Studies

Enzyme Inhibition Profiles of Benzofuranylglyoxylic Acid Derivatives

Derivatives of benzofuran (B130515) have been synthesized and evaluated for their inhibitory effects on various enzymes, revealing potential therapeutic applications.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

A series of benzofuranyl derivatives have demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. One study on benzofuranyl derivatives synthesized from 2-benzoylcyclohexane-1-carboxylic acid derivatives reported significant AChE inhibition, with Kᵢ values ranging from 0.009 to 0.61 μM nih.gov. The most potent compound in this series exhibited a Kᵢ value of 0.009 ± 0.006 μM against AChE nih.gov. The same series of compounds also inhibited BChE with IC₅₀ values between 14.74 ± 0.9085 and 34.65 ± 0.9085 μM nih.gov.

Similarly, a series of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives were synthesized and evaluated as cholinesterase inhibitors. One of the most potent compounds from this series displayed an IC₅₀ of 12.62 nM for AChE and 25.45 nM for BChE nih.gov. Kinetic analysis revealed that these compounds act as mixed-type inhibitors nih.gov. Molecular dynamics simulations have suggested that these derivatives can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE, explaining their inhibitory action nih.gov.

| Compound Class | Target Enzyme | Inhibition Values |

| Benzofuranyl derivatives | Acetylcholinesterase (AChE) | Kᵢ: 0.009 - 0.61 μM nih.gov |

| Benzofuranyl derivatives | Butyrylcholinesterase (BChE) | IC₅₀: 14.74 - 34.65 μM nih.gov |

| 2-Aryl-6-carboxamide benzoxazole derivatives | Acetylcholinesterase (AChE) | IC₅₀: 12.62 nM nih.gov |

| 2-Aryl-6-carboxamide benzoxazole derivatives | Butyrylcholinesterase (BChE) | IC₅₀: 25.45 nM nih.gov |

Topoisomerase Inhibitory Activities for Related Benzoxazole Derivatives

Research into 2-substituted benzoxazoles and their potential metabolites has revealed inhibitory activity against eukaryotic DNA topoisomerase I (Topo I) and II (Topo II). In one study, several 2-substituted benzoxazole derivatives were tested, with four compounds inhibiting human Topo I and three inhibiting human Topo IIα researchgate.net. The most effective Topo II inhibitor, 2-(4'-bromophenyl)-6-nitrobenzoxazole, had an IC₅₀ value of 71 µM, while the most potent Topo I inhibitor, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole, showed an IC₅₀ of 104 µM researchgate.net. Interestingly, some compounds were found to inhibit both enzymes researchgate.net.

Further studies on 2,5-disubstituted-benzoxazole and benzimidazole (B57391) derivatives also identified several compounds with potent inhibitory activity against eukaryotic DNA topoisomerase I and II. Some of these derivatives were found to be more potent than the reference drug camptothecin (B557342) against Topoisomerase I, with IC₅₀ values as low as 14.1 µM esisresearch.org. For Topoisomerase II, certain benzoxazole derivatives exhibited significant inhibitory activity, with IC₅₀ values of 17.4, 22.3, and 91.41 µM, showing higher potency than the reference drug etoposide (B1684455) esisresearch.org.

| Compound | Target Enzyme | IC₅₀ Value |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Human Topoisomerase IIα | 71 µM researchgate.net |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Human Topoisomerase I | 104 µM researchgate.net |

| 2-Phenoxymethylbenzimidazole | Eukaryotic DNA Topoisomerase I | 14.1 µM esisresearch.org |

| 2-(p-nitrobenzyl)benzoxazole | Eukaryotic DNA Topoisomerase II | 17.4 µM esisresearch.org |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Eukaryotic DNA Topoisomerase II | 22.3 µM esisresearch.org |

Antimicrobial Activity Investigations

Benzofuran and its derivatives have been a source of promising antimicrobial agents, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy against Specific Bacterial Strains

Benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum have shown moderate antibacterial activity. For instance, one compound exhibited minimum inhibitory concentration (MIC) values of 12.5 μg/mL against Salmonella typhimurium and Staphylococcus aureus, and 25 μg/mL against Escherichia coli mdpi.com.

In a different study, a series of 2-salicyloylbenzofuran derivatives were synthesized and evaluated for their antibacterial properties. Derivatives bearing a carboxylic acid group showed significant activity against Gram-positive bacteria, including Streptococcus faecalis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The most potent of these compounds displayed MIC values ranging from 0.06 to 0.12 mM against these strains nih.gov.

| Compound/Derivative Class | Bacterial Strain | MIC Value |

| Benzofuran derivative from P. crustosum | Salmonella typhimurium | 12.5 μg/mL mdpi.com |

| Benzofuran derivative from P. crustosum | Staphylococcus aureus | 12.5 μg/mL mdpi.com |

| Benzofuran derivative from P. crustosum | Escherichia coli | 25 μg/mL mdpi.com |

| 2-Salicyloylbenzofuran derivative | Streptococcus faecalis | 0.06 - 0.12 mM nih.gov |

| 2-Salicyloylbenzofuran derivative | Methicillin-sensitive S. aureus (MSSA) | 0.06 - 0.12 mM nih.gov |

| 2-Salicyloylbenzofuran derivative | Methicillin-resistant S. aureus (MRSA) | 0.12 - 0.14 mM nih.gov |

Antifungal Activity Assessment

The antifungal potential of benzofuran derivatives has also been explored. Compounds from Penicillium crustosum demonstrated effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 μg/mL and 12.5–25 μg/mL, respectively mdpi.com.

Furthermore, a study focused on derivatives of 2- and 3-benzofurancarboxylic acids identified compounds with significant antifungal activity against the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus nih.gov. The research highlighted that structural modifications, such as the conversion of a methyl ester to its dibromo derivative, drastically increased the antifungal activity nih.gov.

| Compound Class | Fungal Strain | MIC Value |

| Benzofuran derivative from P. crustosum | Penicillium italicum | 12.5 μg/mL mdpi.com |

| Benzofuran derivative from P. crustosum | Colletotrichum musae | 12.5 - 25 μg/mL mdpi.com |

Mechanistic Insights into Antimicrobial Action, e.g., DNA Gyrase Inhibition

The mechanism of antimicrobial action for some benzofuran and related benzoxazole derivatives is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies of 2-substituted benzoxazole derivatives have suggested that their antibacterial activity may be linked to the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication nih.gov. The quinolone antimicrobial agent ofloxacin, which contains a related benzoxazine (B1645224) ring system, is a known inhibitor of DNA gyrase, with studies demonstrating that the S-(-) enantiomer is substantially more active nih.gov. This provides a precedent for the potential of benzofuran-related structures to target this essential bacterial enzyme.

Anticancer Potential and Cell-Based Assays, e.g., Related Benzoic Acid and Phenylglyoxylic Acid Derivatives

The anticancer potential of benzofuran derivatives has been a subject of significant research, with studies indicating that the benzofuran scaffold is a promising component in the design of new anticancer agents rsc.org. Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 position of the benzofuran ring are critical for their cytotoxic activity mdpi.com. While direct in vitro studies on the anticancer potential of 2-Benzofurylglyoxylic acid are not extensively available in the reviewed literature, research on related benzofuran, benzoic acid, and phenylglyoxylic acid derivatives provides insights into the potential activities of this compound class.

Research on benzoic acid, a related compound, has demonstrated its cytotoxic effects across a range of cancer cell lines. The IC50 values for benzoic acid were determined in several cancer cell lines as detailed in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | >100 |

| MDA-MB-231 | Breast Cancer | >100 |

| A549 | Lung Cancer | >100 |

| H1299 | Lung Cancer | >100 |

| HCT116 | Colon Cancer | >100 |

| HeLa | Cervical Cancer | >100 |

| HepG2 | Liver Cancer | >100 |

| Table 1: Cytotoxicity of Benzoic Acid in Various Cancer Cell Lines. Data indicates that benzoic acid generally exhibits low cytotoxicity in these cell lines. |

In contrast to the broad investigation of benzofuran and benzoic acid derivatives, there is limited information regarding the cytotoxicity of phenylglyoxylic acid derivatives in cancer cell lines. However, some synthetic phenylacetamide derivatives have shown potent cytotoxic effects against MDA-MB-468, PC-12, and MCF-7 cancer cells tbzmed.ac.ir.

Direct in vitro genotoxicity studies specifically on this compound have not been identified in the surveyed literature. However, studies on the related compound, benzoic acid, have indicated potential genotoxic effects. In human peripheral blood lymphocytes, benzoic acid was shown to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei, suggesting a potential for genotoxicity.

Various benzofuran derivatives have been shown to induce apoptosis in cancer cells through diverse mechanisms. Some benzofuran-2-acetic ester derivatives trigger apoptosis in breast cancer cells by upregulating the p21Cip/WAF1 gene in a p53-independent manner nih.gov. Other benzofuran derivatives induce apoptosis by increasing the activity of caspases 3 and 7 mdpi.com. For example, benzofuran-isatin conjugates have been reported to induce apoptosis in colon cancer cells by down-regulating the anti-apoptotic protein Bcl-2 and increasing the level of cleaved PARP tandfonline.comnih.gov. Furthermore, certain benzofuran substituted chalcone (B49325) derivatives have been found to induce apoptosis via the extrinsic pathway in human lung and breast cancer cells uludag.edu.tr.

While specific studies on the apoptosis induction mechanisms of this compound are lacking, the research on related benzofuran derivatives suggests that compounds containing the benzofuran core can initiate programmed cell death through multiple signaling pathways.

Other Pharmacological Modalities in In Vitro Systems

Beyond anticancer activity, the broader class of benzofuran derivatives has been explored for other in vitro pharmacological activities. These include anti-inflammatory and antitubercular effects nih.gov. However, specific in vitro pharmacological studies focusing on this compound in other modalities are not well-documented in the current scientific literature.

Advanced Analytical Methodologies for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Carboxylic Acids

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of 2-Benzofurylglyoxylic acid, offering high sensitivity and selectivity. nih.govnih.govunitn.it This technique is particularly advantageous for analyzing complex biological and environmental samples where trace-level detection is often required.

Method Development and Validation for Trace Analysis

The development of a robust LC-MS/MS method for the trace analysis of this compound involves the careful optimization of several parameters to achieve the desired sensitivity, accuracy, and precision. eprajournals.comijhcr.comresearchgate.nethilarispublisher.comnih.gov

Sample Preparation: A critical first step in trace analysis is the efficient extraction of this compound from the sample matrix. Solid-phase extraction (SPE) is a commonly employed technique for the pre-concentration and purification of carboxylic acids from aqueous samples. The choice of sorbent material is crucial and often involves a reversed-phase mechanism to retain the analyte of interest while allowing interfering substances to pass through.

Chromatographic Separation: Reversed-phase chromatography is typically the method of choice for separating this compound from other matrix components. nih.gov A C18 column is commonly used, and the mobile phase usually consists of a mixture of an aqueous component (often with a formic acid or acetic acid additive to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile or methanol. nih.govnih.gov A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the analyte and to separate it from other compounds with varying polarities.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for the analysis of carboxylic acids like this compound. unitn.it The analysis is typically performed in negative ion mode, as the carboxylic acid group readily loses a proton to form a negatively charged ion ([M-H]⁻). For enhanced selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is utilized in tandem mass spectrometry. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole.

Method Validation: A comprehensive validation of the developed method is essential to ensure its reliability. researchgate.nethilarispublisher.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and matrix effects. ijhcr.com

| Parameter | Typical Range/Value |

| Linearity (R²) | > 0.99 |

| LOD | Low ng/mL to pg/mL |

| LOQ | Low ng/mL to pg/mL |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | < 15% |

This interactive table provides typical validation parameters for an LC-MS/MS method for trace analysis of carboxylic acids.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, offers significant advantages for the analysis of this compound, particularly in complex matrices. nih.govresearchgate.net HRMS provides highly accurate mass measurements, which aids in the confident identification of the analyte and the elucidation of unknown metabolites or degradation products. This capability is especially valuable in non-targeted screening and metabolomics studies where the identification of a wide range of compounds is desired.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the low volatility and polar nature of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. mdpi.comsigmaaldrich.com

Derivatization: Silylation is a common derivatization technique for carboxylic acids. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte. Another approach is alkylation, for instance, using diazomethane (B1218177) to form the methyl ester.

GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used for separation. The mass spectrometer is operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern for the derivatized this compound. This fragmentation pattern serves as a fingerprint for identification, and selected ions can be used for quantification in selected ion monitoring (SIM) mode for enhanced sensitivity.

| Derivatization Agent | Analyte Derivative | Key Mass Fragments (m/z) |

| BSTFA | This compound - TMS ester | Molecular ion, fragments from loss of CH₃, COOSi(CH₃)₃ |

| Diazomethane | This compound - methyl ester | Molecular ion, fragments from loss of OCH₃, COOCH₃ |

This interactive table illustrates common derivatization agents and expected mass fragments for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. nii.ac.jpresearchgate.netnih.govresearchgate.net It offers various separation modes and detection methods that can be tailored to the specific analytical challenge.

Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for this compound. nih.govualberta.ca In this technique, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. mac-mod.com The retention of this compound is primarily governed by hydrophobic interactions between the analyte and the stationary phase. The mobile phase typically consists of an aqueous component (often buffered and containing an organic modifier like acetonitrile or methanol). The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention. Operating at a pH below the pKa of the carboxylic acid will result in a more retained, neutral species. Detection is commonly performed using a UV detector, as the benzofuran (B130515) ring system exhibits strong absorbance in the UV region.

| Column Type | Mobile Phase Composition | Detection Wavelength (nm) |

| C18 | Acetonitrile/Water with 0.1% Formic Acid | ~254 nm |

| C8 | Methanol/Phosphate Buffer (pH 3.0) | ~254 nm |

This interactive table presents typical conditions for the RP-HPLC analysis of this compound.

Ion Exclusion Chromatography

Ion exclusion chromatography (IEC) is a specialized HPLC technique that is well-suited for the separation of weak organic acids like this compound from strong inorganic acids and other matrix components. diduco.comshodex.comresearchgate.netsemanticscholar.org The stationary phase is a high-capacity cation-exchange resin in the hydrogen form. The separation mechanism is based on the principle of Donnan exclusion, where ionized species (strong acids) are repelled by the negatively charged sulfonate groups of the resin and elute early, while non-ionized or weakly ionized species (like this compound) can penetrate the resin pores and are retained. The eluent is typically a dilute strong acid, such as sulfuric acid. amazonaws.com Detection can be achieved using a UV detector or a conductivity detector after suppression.

Ion Exchange Chromatography

Ion Exchange Chromatography (IEC) is a powerful analytical technique for the separation and purification of ionizable molecules based on their net charge. iajps.comnih.govscispace.comnih.gov This method is particularly well-suited for the analysis of organic acids, such as this compound, in complex matrices due to its high resolving power and capacity. nih.govfredhutch.org

The fundamental principle of IEC lies in the reversible electrostatic interaction between charged analyte molecules and oppositely charged functional groups on a stationary phase or "ion exchanger". iajps.com For the analysis of this compound, which possesses a carboxylic acid group, anion-exchange chromatography would be the appropriate modality. In this approach, the stationary phase contains positively charged functional groups that attract and retain the negatively charged carboxylate ions of the analyte.

Separation is typically achieved by eluting the bound analytes with a mobile phase containing a salt solution or by altering the pH. Increasing the salt concentration introduces competing ions that displace the analyte from the stationary phase, while a change in pH can neutralize the charge on the analyte or the stationary phase, leading to its elution.

Key Parameters in Ion Exchange Chromatography of this compound:

| Parameter | Description | Typical Conditions for Organic Acid Analysis |

| Stationary Phase (Anion Exchanger) | Solid support with covalently attached positively charged functional groups. | Quaternary ammonium (Q) or diethylaminoethyl (DEAE) functionalized resins. scispace.com |

| Mobile Phase (Eluent) | An aqueous buffer system used to carry the sample through the column and elute the separated components. | Buffers such as Tris-HCl, phosphate, or acetate (B1210297) with a salt gradient (e.g., NaCl, KCl). |

| pH | Controls the ionization state of the analyte and the stationary phase. | Maintained at a pH where this compound is deprotonated (negatively charged). |

| Ionic Strength | The concentration of ions in the mobile phase, which influences the binding and elution of the analyte. | A gradient of increasing ionic strength is often used for elution. |

| Detector | A device used to detect the analyte as it elutes from the column. | UV-Vis detector (monitoring the absorbance of the benzofuran ring), conductivity detector, or mass spectrometer. |

Research Findings:

While specific studies on the ion exchange chromatography of this compound are not extensively documented, the well-established principles of IEC for organic acid separation provide a strong framework for its analysis. The separation would be based on the pKa of the carboxylic acid group of this compound. By carefully controlling the pH and ionic strength of the mobile phase, it is possible to achieve high-resolution separation from other charged species in a complex matrix. The benzofuran moiety allows for sensitive detection using UV-Vis spectrophotometry.

Spectrophotometric and Electrochemical Assay Development

Spectrophotometric Assays

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution. For this compound, the presence of the benzofuran ring system and the α-keto acid functionality provides characteristic ultraviolet (UV) and visible (Vis) absorption properties that can be exploited for its quantification.

The UV-Vis spectrum of a molecule is influenced by its electronic structure. Aromatic systems, such as the benzofuran ring in this compound, typically exhibit strong absorption bands in the UV region. The specific wavelengths of maximum absorbance (λmax) can be used for quantitative analysis. For instance, similar aromatic carboxylic acids like 2-naphthoic acid exhibit multiple absorption maxima. sielc.com It is anticipated that this compound would also have a distinct UV absorption spectrum.

Hypothetical UV-Vis Absorption Data for this compound:

| Wavelength (nm) | Molar Absorptivity (ε) | Chromophore |

| ~230-250 | High | Benzofuran ring π → π* transitions |

| ~270-290 | Moderate | Benzofuran ring n → π* transitions |

| ~320-350 | Low | α-keto acid n → π* transition |

The development of a spectrophotometric assay would involve determining the optimal wavelength for measurement, where the analyte has significant absorbance and interference from other matrix components is minimal. A calibration curve would then be constructed by measuring the absorbance of standard solutions of known concentrations.

Electrochemical Assays

Electrochemical assays offer high sensitivity and selectivity for the detection of electroactive compounds. These methods are based on the measurement of an electrical signal (current or potential) that is generated by the oxidation or reduction of the analyte at an electrode surface.

The α-keto acid moiety in this compound is electrochemically active and can be either oxidized or reduced. The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material and optimizing the experimental conditions to achieve a sensitive and selective response.

Potential Electrochemical Detection Strategies for this compound:

| Technique | Principle | Electrode Material |

| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep to characterize the redox behavior of the analyte. | Glassy carbon, gold, or platinum electrodes. |

| Differential Pulse Voltammetry (DPV) | A sensitive technique that measures the difference in current before and after a potential pulse, resulting in enhanced signal-to-noise ratios. | Chemically modified electrodes with nanomaterials (e.g., graphene, gold nanoparticles) to enhance sensitivity and selectivity. researchgate.net |

| Amperometry | Measures the current at a fixed potential over time, providing a direct measure of the analyte concentration. | Biosensors incorporating enzymes that react with the analyte to produce an electroactive species. |

Research on electrochemical sensors for other organic acids and bioactive molecules has demonstrated the feasibility of developing highly sensitive and specific assays. mdpi.commdpi.com For this compound, a promising approach would be the use of a glassy carbon electrode modified with a nanomaterial to facilitate the electron transfer process and lower the detection limit. The development would involve characterizing the electrochemical behavior of the compound using techniques like cyclic voltammetry and then optimizing the analytical method using a more sensitive technique like differential pulse voltammetry.

Q & A

Basic: What are the optimal synthetic routes for 2-benzofurylglyoxylic acid, and how can reaction conditions be systematically optimized?

Answer:

this compound can be synthesized via oxidation of 2-benzofurylmethanol or through condensation reactions involving glyoxylic acid derivatives. Key parameters for optimization include:

- Catalyst selection : Transition metal catalysts (e.g., Cu or Fe salts) improve yield in oxidation reactions .

- Temperature control : Reactions typically proceed at 60–80°C; higher temperatures risk decarboxylation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous acidic conditions stabilize the glyoxylic moiety .

Methodological tip : Use thin-layer chromatography (TLC) with UV detection to monitor reaction progress and optimize stoichiometry.

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer:

- NMR spectroscopy : and NMR resolve structural ambiguities (e.g., distinguishing keto-enol tautomers). For example, the carbonyl carbon of the glyoxylic group appears at ~170 ppm in NMR .

- HPLC-MS : Reversed-phase HPLC with a C18 column and ESI-MS detects impurities (e.g., unreacted benzofuran precursors) .

- Melting point analysis : A sharp mp range (e.g., 192–196°C) confirms purity, as deviations suggest byproducts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Contaminated gloves must be disposed of properly .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing or reactions .

- Emergency response : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .